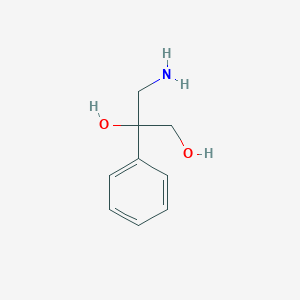

3-Amino-2-phenylpropane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-phenylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHSHQBSGFVPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sharpless Asymmetric Aminohydroxylation Asah :this Powerful Method Allows for the Direct, Stereoselective Synthesis of N Protected 1,2 Amino Alcohols from Prochiral Alkenes.organic Chemistry.orgnih.govthe Reaction Employs a Catalytic Amount of Osmium Tetroxide Oso₄ in the Presence of a Chiral Ligand Typically Derived from Dihydroquinine or Dihydroquinidine and a Nitrogen Source Like a Salt of an N Halosulfonamide .organic Chemistry.orgresearchgate.netthe Catalytic Cycle is Complex and Subject to Ongoing Study, but Two Primary Mechanisms Have Been Proposed:

[2+2] Cycloaddition: Involves the cycloaddition of the alkene to an imido-osmium species, forming an osmaazetidine intermediate. This intermediate then rearranges to an osmium azaglycolate, which is hydrolyzed to release the amino alcohol product and regenerate the catalyst. nih.gov

[3+2] Cycloaddition: This mechanism, which is favored by several kinetic and computational studies, involves a direct cycloaddition of the alkene to the ligand-bound imido-osmium complex. nih.govresearchgate.net The chiral ligand is crucial as it creates an asymmetric environment, directing the approach of the alkene and controlling the enantio- and regioselectivity of the addition. organic-chemistry.org

Enzymatic Synthesis:biocatalytic Routes Offer High Stereoselectivity Under Mild Conditions. One Such Strategy is a Three Component Synthesis Using a D Fructose 6 Phosphate Aldolase Fsa Variant and an Imine Reductase Ired .nih.govthe Mechanism Proceeds in a Cascade:

Kinetic and Thermodynamic Analyses of 3-Amino-2-phenylpropane-1,2-diol Reactions

Kinetic and thermodynamic studies are essential for optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and selectivity. While specific data for this compound is not extensively published, analyses of analogous reactions, particularly epoxide aminolysis, provide significant insights.

A kinetic study of the aminolysis of styrene (B11656) oxide (a structural precursor to the phenylpropane diol backbone) was performed in a continuous-flow microreactor, which allows for rapid screening of conditions at high temperatures and pressures. acs.orgmit.edu This investigation revealed that the activation energy for the formation of the desired β-amino alcohol product was higher than the activation energies for the formation of its regioisomer or for secondary aminolysis (where the product reacts with another epoxide molecule). mit.edu This finding is thermodynamically significant, as it indicates that increasing the reaction temperature disproportionately accelerates the desired reaction, thereby improving both the reaction rate and the product selectivity. acs.orgmit.edu

The optimization of reaction parameters for the synthesis of the related compound 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849) found optimal conditions to be a molar ratio of ammonia to chloropropanediol of 15:1, a temperature of 50°C, and a reaction time of 4 hours, achieving a yield of 90%. researchgate.net These parameters reflect the kinetic profile of the reaction, balancing reaction rate with product stability and purity.

Computational Chemistry (e.g., DFT, Molecular Dynamics) for Predicting Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the transformations of compounds like this compound. These methods provide insight into electronic structures, reaction energies, and the geometries of transient species that are difficult to observe experimentally.

DFT calculations have been used to study the mechanism of epoxide ring-opening with amines. In a study on the reaction of propylene (B89431) oxide with aniline, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to optimize the molecular geometries of products and intermediates. tsijournals.com The calculations were able to predict the relative stabilities of different product isomers and intermediates, providing a theoretical basis for the experimentally observed product distribution. tsijournals.com Such analyses help in understanding the factors that control regioselectivity.

For the Sharpless Asymmetric Aminohydroxylation, computational studies have been instrumental in evaluating the proposed mechanistic pathways. The calculations have provided evidence favoring the [3+2] cycloaddition mechanism over the [2+2] pathway by analyzing the energy profiles of the respective transition states. nih.govresearchgate.net

Furthermore, computational methods are foundational to the modern understanding of enzyme catalysis. By combining quantum chemistry with experimental data like kinetic isotope effects, researchers can build high-fidelity models of enzymatic transition states. nih.gov This information, including geometry and electrostatic potential, serves as a blueprint for designing potent enzyme inhibitors. nih.gov

Identification of Transition States and Intermediates in this compound Synthesis

The synthesis of this compound proceeds through various short-lived intermediates and high-energy transition states, the nature of which defines the reaction pathway and its stereochemical outcome.

Intermediates:

In synthesis from halohydrins , an epoxide (such as glycidol (B123203) or a phenyl-substituted analogue) is a key intermediate formed in situ from the starting material. inchem.orgchemicalbook.com

In the Sharpless Asymmetric Aminohydroxylation , the catalytic cycle involves several well-defined osmium-containing intermediates. These include the initial imidotriooxoosmium(VIII) species, a subsequent cyclic osmium azaglycolate , and potentially an osmaazetidine depending on the exact mechanism. organic-chemistry.orgnih.gov

In the enzymatic cascade synthesis , a 2,3-dihydroxy ketone is the crucial intermediate produced by the aldolase enzyme, which then serves as the substrate for the subsequent reductive amination step catalyzed by an imine reductase. nih.gov

Transition States: A transition state is a transient, high-energy configuration along the reaction coordinate. While not isolable, its structure can be inferred from kinetic data and computational modeling.

In the aminolysis of epoxides , the transition state involves the simultaneous bond-formation between the amine nucleophile and an epoxide carbon, and the bond-breaking of the carbon-oxygen bond of the epoxide ring. The geometry of this state dictates the stereochemistry of the product (e.g., Walden inversion in an SN2 reaction).

For the Sharpless reaction , computational models suggest a [3+2] cycloaddition transition state where the alkene approaches the chiral ligand-bound imido-osmium complex. nih.gov The specific geometry and energy of this transition state, influenced by the chiral ligand, are responsible for the high degree of enantioselectivity.

Enzymes function by binding to and stabilizing the transition state of a reaction more tightly than the substrate, thereby lowering the activation energy. youtube.com In enzymatic routes to amino diols, the enzyme's active site creates a microenvironment that stabilizes the high-energy intermediates involved in bond formation and cleavage. nih.govyoutube.com

Mechanistic Investigations and Computational Studies of 3 Amino 2 Phenylpropane 1,2 Diol Transformations

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The formation of 3-Amino-2-phenylpropane-1,2-diol and related amino alcohols can be achieved through several distinct synthetic pathways, each with a unique mechanistic underpinning.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2 Phenylpropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., 1D and 2D NMR, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Amino-2-phenylpropane-1,2-diol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the compound's constitution.

In ¹H NMR spectra, characteristic signals corresponding to the different types of protons in the molecule are observed. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.5 ppm. The protons of the hydroxyl and amino groups are also identifiable, though their chemical shifts can be variable. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbon atom attached to the phenyl group (C2) and the carbons bearing the hydroxyl groups (C1 and C2) will have distinct resonances. researchgate.netpsu.edu

To further refine the structural assignment and understand the connectivity between atoms, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY experiments reveal proton-proton coupling networks, helping to establish which protons are adjacent to one another in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound and its analogs.

¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.5 |

| Methine (CH) | 3.5 - 4.5 |

| Methylene (CH₂) | 2.5 - 3.5 |

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | 60 - 70 |

| C2 (C-OH) | 70 - 80 |

| C3 (CH₂NH₂) | 40 - 50 |

Mass Spectrometry Techniques (e.g., HPLC-MS, GC-MS, MS/MS) for Purity and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it provides a robust method for analyzing complex mixtures and identifying trace impurities.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the compound's molecular weight of 167.21 g/mol . Fragmentation patterns observed in the mass spectrum, often enhanced by tandem mass spectrometry (MS/MS) experiments, provide valuable structural information by revealing the characteristic fragments of the molecule.

GC-MS is particularly useful for analyzing volatile derivatives of the compound, while HPLC-MS is suitable for the direct analysis of the non-volatile parent compound in solution. nih.govagriculturejournals.czresearchgate.net These techniques are instrumental in quality control, allowing for the detection and quantification of any synthesis-related impurities or degradation products.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, including the precise arrangement of atoms and the absolute stereochemistry of chiral centers. For a molecule like this compound, which has two chiral centers (at C1 and C2 of the propane (B168953) backbone), X-ray crystallography can unambiguously establish the (1S,2S), (1R,2R), (1S,2R), or (1R,2S) configuration of a specific stereoisomer.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Chiroptical Properties

Since this compound is a chiral molecule, its enantiomers will interact with plane-polarized light in a distinct manner. Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques used to probe this interaction and provide information about the enantiomeric composition and stereochemistry of a sample.

Optical rotation measures the angle by which a solution of a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic property of a particular enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For example, the (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has a reported specific rotation of +37° (c = 1 in 1 M HCl). sigmaaldrich.com By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique for each enantiomer. CD spectroscopy is a highly sensitive technique that can be used to determine the absolute configuration of a chiral molecule by comparing its experimental CD spectrum to that of known standards or to theoretical predictions. It is also a valuable tool for studying the conformational changes of chiral molecules in solution.

A fluorescence-based assay has also been developed for the high-throughput determination of enantiomeric excess in chiral amino alcohols. nih.gov

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Separation and Purity Profiling

Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for the separation of the enantiomers of this compound and for the assessment of its enantiomeric purity. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column.

Various types of CSPs are available, and the selection of the appropriate column and mobile phase is crucial for achieving optimal separation. The use of additives to the mobile phase, such as acids or bases, can also influence the retention and selectivity of the enantiomers. chromatographyonline.com By integrating a suitable detector, such as a UV or mass spectrometer, with the chiral HPLC system, it is possible to quantify the amount of each enantiomer present in a sample and thus determine the enantiomeric excess with high accuracy. This is a critical aspect of quality control for any application where a specific stereoisomer of this compound is required.

Enzymatic Transformations and Biocatalytic Potential of 3 Amino 2 Phenylpropane 1,2 Diol

Enzyme-Substrate Interactions and Kinetics with 3-Amino-2-phenylpropane-1,2-diol

The interaction between an enzyme and its substrate is fundamental to any biocatalytic process. For this compound, the presence of an amino group and two hydroxyl groups allows for specific interactions, such as hydrogen bonding and electrostatic interactions, within an enzyme's active site. While specific kinetic data (K_m, V_max) for this compound with a particular enzyme is not extensively documented in the reviewed literature, the principles of enzyme-substrate interactions can be inferred from studies on similar molecules like aminodiols and phenylpropanediols.

Enzymatic synthesis of related phenylpropanediols has been achieved using a two-step process involving a lyase followed by an alcohol dehydrogenase. researchgate.net This modular approach allows for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) by selecting the appropriate combination of enzymes. researchgate.net The kinetics of such multi-enzyme systems are complex, depending on the efficiency and compatibility of each biocatalyst. For instance, in the synthesis of other chiral amines, the operational pH is a critical factor for the compatibility of coupled enzymes like transaminases and pyruvate (B1213749) decarboxylase. mdpi.com

Surface plasmon resonance (SPR) analyses on other enzyme-substrate systems have been used to determine association and dissociation rate constants, providing insight into binding affinity. researchgate.net Similar methodologies could be applied to quantify the binding kinetics between this compound and potential catalyzing enzymes.

In Vitro Biotransformation Pathways of this compound Analogues in Model Systems (excluding human metabolism/toxicity)

The biotransformation of analogs of this compound has been investigated in non-human model systems, providing insights into potential metabolic pathways. A study on 3-(phenylamino)propane-1,2-diol (PAP), an analog, in A/J and C57BL/6 mice, revealed extensive metabolism. nih.gov The primary metabolite identified in urine was 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov Other highly polar metabolites included 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid. nih.gov These transformations, involving oxidation and hydroxylation, demonstrate that the core structure of phenylpropane-1,2-diol can be significantly modified by biological systems. nih.gov Less than 1% of the parent compound was excreted unmetabolized, indicating efficient biotransformation. nih.gov

These findings suggest that enzymes such as oxidoreductases and hydroxylases are key players in the metabolism of these compounds. The table below summarizes the identified metabolites of the analog PAP in the mouse model system.

| Parent Compound | Model System | Identified Metabolites |

| 3-(phenylamino)propane-1,2-diol (PAP) | A/J and C57BL/6 Mice | 2-hydroxy-3-(phenylamino)propanoic acid |

| 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol | ||

| 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid | ||

| Data sourced from a study on the biotransformation of PAP in mice. nih.gov |

Modulation of Enzyme Activity by this compound (e.g., inhibition or activation studies)

While specific studies detailing the inhibitory or activation effects of this compound on particular enzymes are not prominent in the available literature, its structural class, chiral aminodiols, are known to be important pharmacophores and can act as building blocks for potent enzyme inhibitors. acs.org For example, amino-diols and amino-polyols form the backbone of imino sugars, many of which are potent glycosidase inhibitors. acs.org This suggests that this compound could potentially be investigated as a modulator of enzyme activity, particularly for enzymes that recognize polyhydroxylated amine structures. The development of noncanonical amino acids (ncAAs) through biocatalysis is an active area of research, and compounds like this compound could serve as precursors or inhibitors in these synthetic pathways. nih.gov

Implications for Sustainable Chemistry and Biocatalysis

The use of biocatalysis is a cornerstone of sustainable, green chemistry. mdpi.comnih.govtudelft.nl Enzymes operate under mild conditions, are biodegradable, and are derived from renewable resources, which circumvents the need for harsh reagents and heavy metals often used in traditional chemical synthesis. tudelft.nl this compound and its related compounds are valuable as chiral building blocks, and their synthesis via enzymatic routes represents a significant step towards more sustainable manufacturing processes.

The enzymatic synthesis of all four stereoisomers of the related 1-phenylpropane-1,2-diol from inexpensive aldehydes highlights the power of biocatalysis to create high-value, stereochemically pure compounds. researchgate.net This method avoids complex protection and deprotection steps and reduces waste. tudelft.nl Furthermore, the ability to immobilize enzymes allows for their recovery and reuse, enhancing the cost-effectiveness and sustainability of the process. nih.govtudelft.nl The development of multi-enzyme cascades, where the product of one reaction becomes the substrate for the next in a one-pot setup, further exemplifies the efficiency and elegance of biocatalytic solutions in modern chemistry. researchgate.netmdpi.comnih.gov As the bio-based economy grows, the application of biocatalysis to produce fine chemicals like this compound will likely expand. nih.govtudelft.nl

Future Research Directions and Emerging Trends for 3 Amino 2 Phenylpropane 1,2 Diol

Development of Novel and Green Synthetic Methodologies

Future research is geared towards developing more sustainable and efficient methods for synthesizing 3-Amino-2-phenylpropane-1,2-diol and its derivatives, moving away from classical approaches that may involve harsh conditions or produce significant waste.

Biocatalytic and Enzymatic Routes: A significant trend is the use of enzymes to achieve high stereoselectivity under mild conditions. Research into multi-enzyme cascade systems is a promising avenue. For instance, the asymmetric synthesis of related chiral amines has been successfully demonstrated using a one-pot system combining a transaminase with a pyruvate (B1213749) decarboxylase to overcome unfavorable thermodynamic equilibria. mdpi.com Future work will likely focus on engineering specific enzymes, such as styrene (B11656) monooxygenases and epoxide hydrolases, for the enantioselective synthesis of this compound from simple precursors like styrene derivatives. Similarly, biocatalytic pathways to convert amino acids like phenylalanine into the target amino alcohol are being explored. evitachem.com

Green Chemistry Applications: The compound is being investigated as a chiral building block for green chemistry applications, such as the formation of deep eutectic solvents (DES). These solvents are gaining attention as environmentally benign alternatives to traditional volatile organic solvents.

Catalytic Innovations: The development of recoverable and reusable catalysts is a key goal. One patented method for the related 3-amino-1,2-propanediol (B146019) utilizes a recoverable catalyst system with glycerin chlorohydrin and ammonia (B1221849), highlighting a move towards more sustainable catalytic processes. google.com Research into novel heterogeneous catalysts, such as polymer-metal complexes, is also underway to facilitate asymmetric synthesis and simplify product purification. researchgate.net

Exploration of New Chiral Auxiliary and Ligand Designs Based on this compound

The inherent chirality of this compound makes it an excellent candidate for the design of new chiral auxiliaries and ligands for asymmetric synthesis. Its structure, containing both a hard amine donor and softer hydroxyl groups, allows for the formation of stable chelate rings with a variety of metal centers.

Future research will likely focus on:

Bidentate and Tridentate Ligands: Synthesizing new ligands where the amino and hydroxyl groups of the this compound backbone coordinate to a metal center. These ligands could be employed in a range of asymmetric reactions, including hydrogenations, C-C bond formations, and dihydroxylations.

Modular Ligand Libraries: Creating libraries of ligands by modifying the amino or hydroxyl groups of the parent compound. This would allow for fine-tuning of the steric and electronic properties of the resulting metal complexes to optimize enantioselectivity for specific chemical transformations.

Organocatalysis: Investigating the use of this compound and its derivatives as organocatalysts, leveraging the amine and alcohol functionalities to activate substrates through hydrogen bonding or iminium ion formation.

Integration of this compound in Multistep Cascade Reactions and Flow Chemistry

To improve efficiency and reduce waste, the integration of synthetic steps into cascade reactions and continuous flow processes is a major trend in modern chemistry.

Cascade Reactions: One-pot, multi-enzymatic cascade reactions are being designed to produce chiral amines from simple starting materials. mdpi.com This approach avoids the isolation and purification of intermediates, saving time, solvents, and energy. Future work could apply this concept to the synthesis of this compound itself or use it as a starting material in a subsequent cascade process.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. An efficient continuous-flow synthesis for a related compound, syn-2-amino-1,3-diol, has been reported, reducing the reaction time from 36 hours in a batch reactor to just 5 minutes in a flow system. acs.org Applying flow technology to the synthesis and derivatization of this compound is a logical and promising future direction.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of this compound

Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of this compound, advanced computational modeling can provide deep insights and predictive power.

Predictive Synthesis: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcome of synthetic routes. This can guide the selection of optimal catalysts and reaction conditions, minimizing trial-and-error experimentation. DFT studies have already been applied to understand the structure of related amino diol derivatives. scispace.com

Mechanism Elucidation: Computational models can help elucidate the mechanisms of reactions involving this compound, whether it acts as a reactant, a ligand, or a catalyst. Understanding these mechanisms at a molecular level is crucial for rational design and optimization.

Property Prediction: The physicochemical properties of novel derivatives and polymers based on the this compound scaffold can be predicted using computational tools. This includes properties relevant to materials science, such as thermal stability and conformational preferences.

| Research Area | Focus | Key Findings & Future Goals |

| Green Synthesis | Biocatalysis | Use of multi-enzyme cascades to overcome unfavorable equilibria; engineering specific enzymes for high enantioselectivity. mdpi.com |

| Flow Chemistry | Process Intensification | Drastic reduction of reaction times (e.g., hours to minutes) and improved productivity through continuous processing. acs.org |

| Computational Modeling | Predictive Power | Application of DFT to study structures and predict reaction outcomes, guiding rational design of catalysts and processes. scispace.com |

| Polymer Chemistry | Functional Materials | Use as a versatile platform to create functional cyclic carbonate monomers for biodegradable polymers. rsc.org |

Applications in Materials Science and Polymer Chemistry (Focusing on Chemical Properties)

The reactive amine and hydroxyl functional groups of this compound make it a highly versatile building block for materials science and polymer chemistry. nbinno.com

Functional Polymers: The compound can be incorporated into polymer backbones or used as a pendant group to impart specific chemical properties. Its functional groups allow for covalent bonding and cross-linking, which are essential for creating novel polymers with enhanced thermal stability, improved adhesion, or specific optical properties. nbinno.com

Biodegradable Polymers: There is significant potential in using 2-amino-1,3-propane diols as a platform for synthesizing a variety of functional cyclic carbonate monomers. rsc.org These monomers can undergo ring-opening polymerization to produce functional, biodegradable aliphatic polyesters, which are highly sought after for biomedical applications and as environmentally friendly materials. rsc.org

Specialty Materials: Research has shown that related amino diols can be grafted onto polymer backbones, such as polystyrene, to create functional resins. For example, a polystyrene-supported 3-amino-1,2-propanediol resin was developed as a chelating agent with high adsorption selectivity for certain metal ions, demonstrating its utility in creating materials for separation and purification. chemicalbook.com Future research could explore similar applications for the phenyl-substituted analogue, potentially creating materials for chiral separations or catalysis. It has also been identified as a starting material for lipid-like delivery molecules used in RNAi therapeutics.

Q & A

Q. What protocols are recommended for assessing the dermal toxicity of amino-diols like this compound?

- Methodological Answer : Follow OECD 439 (Reconstructed Human Epidermis) for irritation testing. For GHS Category 1A/1B classification, use in vivo rabbit skin assays (OECD 404). MedChemExpress’s SDS for related compounds mandates emergency rinsing protocols for skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.